molecular formula C14H10FNO2 B11868510 (5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol

(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol

Cat. No.: B11868510
M. Wt: 243.23 g/mol
InChI Key: WCCZOYDHBJDWSO-UHFFFAOYSA-N
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Description

(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol is a chemical compound with a unique structure that combines a naphthalene ring substituted with a fluorine atom and an oxazole ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Naphthalene Ring: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrooxazole derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the oxazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Chloronaphthalen-1-yl)oxazol-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.

    (5-(4-Bromonaphthalen-1-yl)oxazol-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.

    (5-(4-Methylnaphthalen-1-yl)oxazol-2-yl)methanol: Similar structure with a methyl group instead of fluorine.

Uniqueness

(5-(4-Fluoronaphthalen-1-yl)oxazol-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

[5-(4-fluoronaphthalen-1-yl)-1,3-oxazol-2-yl]methanol

InChI

InChI=1S/C14H10FNO2/c15-12-6-5-11(9-3-1-2-4-10(9)12)13-7-16-14(8-17)18-13/h1-7,17H,8H2

InChI Key

WCCZOYDHBJDWSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(O3)CO

Origin of Product

United States

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